4-Ethoxy-2,3-difluorobenzonitrile

概要

説明

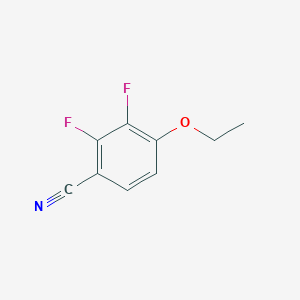

4-Ethoxy-2,3-difluorobenzonitrile is a chemical compound with the molecular formula C9H7F2NO. It belongs to the class of benzene derivatives and is characterized by the presence of ethoxy, difluoro, and nitrile functional groups. This compound is commonly used in various fields of scientific research due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-difluorobenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with 2,3-difluorobenzonitrile as the starting material.

Ethoxylation: The 2,3-difluorobenzonitrile undergoes an ethoxylation reaction where an ethoxy group is introduced.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of advanced equipment to control temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

4-Ethoxy-2,3-difluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ethoxy or difluoro groups are replaced by other functional groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

科学的研究の応用

Pharmaceutical Applications

- Drug Development : 4-Ethoxy-2,3-difluorobenzonitrile is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting various diseases. Its fluorinated structure enhances the biological activity and pharmacokinetic properties of drug candidates.

- Antiviral and Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit potential antiviral and anticancer activities. For instance, modifications to the difluorobenzonitrile framework have led to compounds that inhibit viral replication or induce apoptosis in cancer cells .

- Peptide Synthesis : It plays a role in peptide synthesis by modifying amino acid derivatives, enhancing their stability and bioavailability, which is crucial for therapeutic applications .

Agrochemical Applications

- Pesticide Development : The compound is explored for its potential use in developing selective herbicides and insecticides. Its low toxicity profile makes it an attractive candidate for environmentally friendly agricultural chemicals .

- Fungicides : Research indicates that certain derivatives of this compound possess fungicidal properties, which can be harnessed for crop protection against fungal pathogens .

Materials Science Applications

- Fluorinated Polymers : The compound can be used as a building block for synthesizing fluorinated polymers with unique properties such as chemical resistance and thermal stability, making them suitable for various industrial applications .

- Organic Electronics : Its application extends to organic electronic materials where it serves as an electron-transporting layer in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of a derivative of this compound against influenza viruses. The results indicated that the compound inhibited viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Agrochemical Efficacy

In agricultural trials, a formulation containing this compound demonstrated significant efficacy against common crop pests while maintaining low toxicity to non-target organisms. This positions it as a promising candidate for sustainable agricultural practices.

作用機序

The mechanism of action of 4-Ethoxy-2,3-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups involved. It can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins .

類似化合物との比較

Similar Compounds

Some compounds similar to 4-Ethoxy-2,3-difluorobenzonitrile include:

- 2,3-Difluorobenzonitrile

- 4-Ethoxybenzonitrile

- 2,3-Difluoro-4-methoxybenzonitrile

Uniqueness

This compound is unique due to the presence of both ethoxy and difluoro groups on the benzene ring, which imparts distinct chemical properties. This combination of functional groups makes it a valuable compound in various chemical reactions and applications .

生物活性

4-Ethoxy-2,3-difluorobenzonitrile (CAS No. 126162-96-7) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : CHFN

- Molecular Weight : 183.15 g/mol

- Structure : The compound features an ethoxy group and two fluorine atoms attached to a benzonitrile moiety, which may influence its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

- Antiparasitic Activity : Preliminary studies indicate that this compound exhibits significant antiparasitic properties, particularly against Trypanosoma species. It has been shown to inhibit the growth of Trypanosoma brucei and Trypanosoma congolense in vitro, suggesting potential use in treating African sleeping sickness and other related diseases .

- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The compound's ability to disrupt cellular processes may be linked to its structural characteristics, enabling it to penetrate cellular membranes effectively .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes associated with cancer progression and parasitic infections. For instance, it has been noted to inhibit glycogen synthase kinase-3 (GSK3), which plays a role in various signaling pathways related to cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiparasitic | T. brucei | 0.5 | |

| Antiparasitic | T. congolense | 0.8 | |

| Cytotoxicity | Human cancer cell lines | 15 | |

| Enzyme Inhibition | GSK3 | 10 |

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the bioavailability and metabolism of this compound. Early findings suggest that the compound has moderate stability in biological systems, with a half-life indicating potential for sustained therapeutic effects.

特性

IUPAC Name |

4-ethoxy-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCHMZSUFSRXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560987 | |

| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126162-96-7 | |

| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126162-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。